N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl-linked pyrazole group and a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide moiety. This structure combines pharmacophoric elements known for diverse biological activities, including kinase inhibition and antimicrobial properties. The oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the pyrazole and benzodioxine groups enhance lipophilicity and target selectivity .
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-21-8-10(6-18-21)15-19-14(25-20-15)7-17-16(22)13-9-23-11-4-2-3-5-12(11)24-13/h2-6,8,13H,7,9H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEJLEFVVJVMRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic synthesis. A common approach includes the following steps:
Formation of 1-methyl-1H-pyrazole: Starting with a suitable pyrazole precursor, methylation is achieved using methyl iodide in the presence of a base.
Oxadiazole Ring Formation: The incorporation of the oxadiazole ring can be done via cyclization reactions involving appropriate acylhydrazines and carboxylic acids under dehydrating conditions.
Coupling with Benzodioxine: The final coupling step involves the reaction of the oxadiazole intermediate with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid using peptide coupling reagents such as EDCI and HOBt in an organic solvent.
Industrial Production Methods: For industrial scale, the process may be optimized for better yield and purity. Flow chemistry techniques can be employed to streamline the synthesis, and various catalysts or continuous reaction setups can enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidative cleavage or modification at various functional groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Selective reduction can be achieved at specific sites, potentially using agents like sodium borohydride or hydrogenation catalysts.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and the reagents used.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, palladium on carbon (for hydrogenation).
Substitution Reactions: Can involve halogens, organometallics, or other nucleophiles/electrophiles in suitable solvents like DMF or DMSO.
Major Products:
Oxidative cleavage products often include smaller fragments or oxidized derivatives.
Reduction typically yields partially hydrogenated intermediates or fully reduced compounds.
Substitution reactions can result in various substituted analogs depending on the starting reagents.
Scientific Research Applications
Chemistry:
Utilized as a building block for synthesizing more complex molecules.
Investigated for its reactivity and stability under various conditions.
Biology:
Studied for potential bioactivity due to its structural components which are often found in biologically active molecules.
Medicine:
Industry:
Can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exerts its effects is largely dependent on the context in which it is used. In biological systems, it could interact with specific molecular targets such as enzymes, altering their activity. In materials science, its structural properties could influence the characteristics of the materials it is incorporated into.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs primarily differ in substitution patterns on the pyrazole, oxadiazole, or benzodioxine moieties. Below is a detailed analysis of key analogs and their properties:
Pyrazole-4-carboxamide Derivatives ()
Compounds 3a–3e from Molecules (2015) share a pyrazole-carboxamide backbone but vary in aryl substituents and functional groups. Key differences include:
- Substituent Effects: 3a: Phenyl groups at both pyrazole positions (yield: 68%, mp: 133–135°C). 3b: 4-Chlorophenyl substitution enhances lipophilicity (mp: 171–172°C, Cl atoms increase molecular weight to 437.1 g/mol) . 3c: p-Tolyl group improves solubility (2.42 ppm methyl in $^1$H-NMR) but reduces yield (62%) compared to 3a .
| Compound | Substituents | Yield (%) | Melting Point (°C) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 3a | Phenyl, phenyl | 68 | 133–135 | 403.1 |
| 3b | 4-Chlorophenyl, phenyl | 68 | 171–172 | 437.1 |
| 3c | p-Tolyl, phenyl | 62 | 123–125 | 417.1 |
| 3d | 4-Fluorophenyl, phenyl | 71 | 181–183 | 421.0 |
Key Insight : Chloro and fluoro substituents increase thermal stability (higher mp) and molecular weight but may reduce synthetic yields due to steric hindrance .
Dihydrobenzodioxine Carboxamide Analogs ()
N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide replaces the oxadiazole with a methoxybenzyl-pyrazole group. This modification:
- Reduces Rigidity : Absence of the oxadiazole ring decreases conformational stability.
- Enhances Solubility : The methoxy group improves aqueous solubility compared to the methyl-oxadiazole analog .
Sulfonamide-Pyrazole Hybrids ()
Compound 14 (N-(4-chlorobenzenesulfonyl)-1-[(2,4-dichlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide) introduces a sulfonamide group, which:
- Increases Acidity: The sulfonamide’s NH group (pKa ~10) enhances hydrogen-bond donor capacity.
- Alters Bioavailability : Higher logP due to dichlorophenyl substitution may improve membrane permeability but reduce water solubility .
Biological Activity
The compound N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a hybrid molecule that incorporates a pyrazole moiety and an oxadiazole ring. These structural features are known for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.
Chemical Structure and Synthesis
The molecular formula of the compound is , and its synthesis typically involves multi-step reactions that create the pyrazole and oxadiazole components. The synthesis can be summarized as follows:
- Formation of the Pyrazole Core : The pyrazole ring is synthesized through the reaction of hydrazine with a suitable 1,3-diketone.
- Introduction of the Oxadiazole Group : The oxadiazole moiety is formed by cyclization reactions involving appropriate precursors.
- Final Assembly : The complete structure is finalized through coupling reactions that link the pyrazole and oxadiazole components to the benzo[dioxine] core.
Biological Activity Overview
The biological activity of this compound is characterized by its potential as an anticancer agent and its effects on various biological targets.
Anticancer Activity
Research indicates that compounds containing 1,2,4-oxadiazole derivatives exhibit significant anticancer properties. Notably:
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and HDAC (Histone Deacetylase) .
| Compound | Target Enzyme | IC50 Value (µM) | Effect |
|---|---|---|---|
| N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | HDAC | 12.1 | Inhibition |
| N-(5-pyrazolyl)imine | Thymidylate Synthase | 0.65 | Induction of Apoptosis |
Case Studies
Several studies have demonstrated the efficacy of similar compounds in preclinical models:
- Study on Cytotoxicity : A study reported that derivatives with oxadiazole scaffolds showed cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and U937 (leukemia) with IC50 values ranging from 0.12 to 2.78 µM .
- Flow Cytometry Analysis : Flow cytometry assays indicated that these compounds induce apoptosis in a dose-dependent manner, confirming their potential as therapeutic agents against cancer .
Additional Biological Activities
Beyond anticancer properties, compounds containing pyrazole and oxadiazole moieties have shown promise in other areas:
- Antimicrobial Activity : Research has highlighted their effectiveness against bacterial strains and fungi.
| Activity Type | Reference Compound | Effectiveness |
|---|---|---|
| Antimicrobial | Doxorubicin | Lower than standard but significant |
| Antiviral | Various derivatives | Effective against specific viral strains |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 5-(chloromethyl)-1,2,4-oxadiazole intermediates. A typical procedure involves reacting 5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with alkyl halides (e.g., RCH2Cl) in DMF with K2CO3 as a base at room temperature . For the dihydrobenzo[dioxine] moiety, coupling reactions with activated carbonyl groups (e.g., using EDCI/HOBt) are recommended. Purification via column chromatography with ethyl acetate/hexane gradients ensures high yields (>70%).
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole C-H at δ 7.5–8.0 ppm, oxadiazole methylene at δ 4.2–4.5 ppm). IR spectroscopy identifies carbonyl (C=O, ~1680 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .
- X-ray crystallography : Resolve dihedral angles between the oxadiazole and dihydrobenzo[dioxine] rings to assess planarity and intermolecular interactions .
- Computational analysis : DFT calculations (B3LYP/6-311+G(d,p)) predict HOMO-LUMO gaps and electrostatic potential surfaces for reactivity insights .
Q. What biological assays are suitable for evaluating its pharmacological activity?
- Methodological Answer :
- Enzyme inhibition : Screen against kinases (e.g., EGFR, CDK2) using fluorescence-based assays (IC50 determination).
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control.
- Solubility : Employ shake-flask methods in PBS (pH 7.4) or simulated gastric fluid to guide formulation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for the pyrazole-oxadiazole-dihydrobenzo[dioxine] scaffold?
- Methodological Answer :
- Analog synthesis : Replace the 1-methylpyrazole group with 4-fluorophenyl or cyclohexyl variants to assess steric/electronic effects .
- Bioisosteric substitution : Replace the oxadiazole with 1,2,4-triazole or isoxazole rings and compare potency in target assays .
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., oxadiazole N-atoms) .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).
- Metabolic stability : Incubate the compound with liver microsomes (human/rat) to identify metabolites that may interfere with activity .
- Statistical rigor : Apply ANOVA or mixed-effects models to account for batch-to-batch variability in cell-based assays .
Q. How can computational modeling predict binding modes with target proteins?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Glide to dock the compound into ATP-binding pockets (e.g., EGFR PDB: 1M17). Prioritize poses with oxadiazole forming π-π stacking with Phe residues .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å acceptable) .
- Free-energy calculations : Apply MM/GBSA to estimate binding energies (ΔG < -8 kcal/mol indicates strong binding) .
Q. What experimental designs mitigate challenges in solubility and formulation?
- Methodological Answer :
- Co-solvent systems : Test PEG-400/EtOH (1:1) or cyclodextrin complexes to enhance aqueous solubility .
- Nanoformulation : Prepare PLGA nanoparticles (200–300 nm) via emulsion-diffusion and characterize release kinetics (HPLC monitoring) .
- Stability studies : Use accelerated stability protocols (40°C/75% RH for 6 months) with LC-MS to detect degradation products .
Q. How can researchers validate the compound’s selectivity across related protein targets?
- Methodological Answer :
- Panel screening : Test against >50 kinases (e.g., Eurofins KinaseProfiler) at 1 µM concentration.
- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in live cells by measuring thermal stabilization of the protein-ligand complex .
- CRISPR knockouts : Generate HEK293 cells lacking the putative target gene and assess loss of compound activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
